molecular formula C22H28BNO4 B2866195 Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate CAS No. 2126812-29-9

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

Cat. No.: B2866195
CAS No.: 2126812-29-9
M. Wt: 381.28
InChI Key: PUXCHJFSCTYTIH-UHFFFAOYSA-N
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Description

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate: is a synthetic organic compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a benzyl group, a phenethylcarbamate moiety, and a boronate ester, making it a valuable building block in chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and carbamate formation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

    Coupling: Aryl halides, palladium catalysts, bases like potassium carbonate.

Major Products:

    Oxidation: Boronic acids.

    Substitution: Substituted benzyl derivatives.

    Coupling: Biaryl compounds.

Mechanism of Action

Molecular Targets and Pathways: Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate exerts its effects primarily through its boronate ester group, which can interact with various biological molecules. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, facilitating targeted delivery and localization within cells . This interaction is crucial for its role in protein labeling and drug delivery.

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is unique due to its combination of a benzyl group, phenethylcarbamate moiety, and boronate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Properties

IUPAC Name

benzyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BNO4/c1-21(2)22(3,4)28-23(27-21)19-12-10-17(11-13-19)14-15-24-20(25)26-16-18-8-6-5-7-9-18/h5-13H,14-16H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXCHJFSCTYTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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